2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid
CAS No.:
Cat. No.: VC19881816
Molecular Formula: C15H19F2NO4
Molecular Weight: 315.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19F2NO4 |
---|---|
Molecular Weight | 315.31 g/mol |
IUPAC Name | 4-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-4-9-8-10(16)5-6-11(9)17/h5-6,8,12H,4,7H2,1-3H3,(H,18,21)(H,19,20) |
Standard InChI Key | ZUXLZAVVJBKAAH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=C(C=CC(=C1)F)F)C(=O)O |
Introduction
2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid is a synthetic organic compound that plays a significant role in pharmaceutical chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to an amino group, a butanoic acid moiety, and a difluorophenyl group. The molecular formula of this compound is C15H19F2NO4, with a molecular weight of approximately 315.31 g/mol, although some sources may list it as 287.27 g/mol due to potential errors in calculation or reporting.
Biological Significance and Applications
This compound is primarily used as a building block for synthesizing bioactive molecules, particularly in the context of pharmaceutical research. Its structural features make it suitable for interaction studies with various biological targets. Similar compounds have been evaluated for their interactions with enzymes and receptors, helping to elucidate potential therapeutic effects and mechanisms of action.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. A comparison of these compounds highlights their unique features:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
2-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid | 486460-02-0 | C14H17F2NO4 | Propanoic acid derivative |
3-((Tert-butoxycarbonyl)amino)-4-(naphthalen-2-yl)butanoic acid | 219297-11-7 | C22H25NO4 | Contains naphthalene moiety |
Boc-D-3,5-Difluorophenylalanine | 205445-53-0 | C15H19F2NO4 | Amino acid derivative |
(R)-3-((Tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 | C15H18F3NO4 | Contains trifluorophenyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume